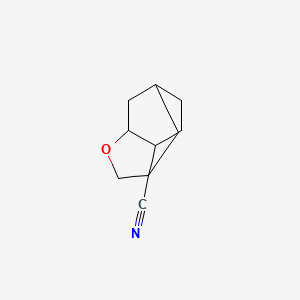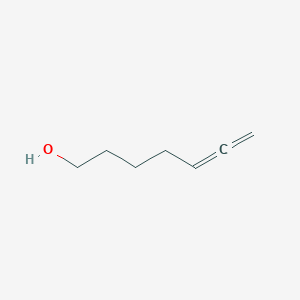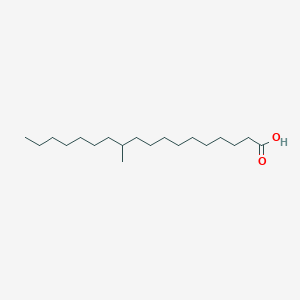
11-Methyl-octadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Methyl-octadecanoic acid is a long-chain fatty acid with the molecular formula C19H38O2. It is a derivative of octadecanoic acid, characterized by the presence of a methyl group at the 11th carbon position. This compound is part of the broader class of fatty acids, which are essential components in various biological and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyl-octadecanoic acid typically involves the methylation of octadecanoic acid. One common method is the Friedel-Crafts alkylation, where octadecanoic acid is reacted with a methylating agent such as methyl iodide in the presence of a catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, this compound can be produced through the hydrogenation of unsaturated fatty acids derived from natural sources. This process involves the catalytic hydrogenation of oleic acid or other unsaturated fatty acids in the presence of a metal catalyst such as palladium or nickel. The resulting saturated fatty acid is then subjected to methylation to introduce the methyl group at the desired position.
Analyse Des Réactions Chimiques
Types of Reactions: 11-Methyl-octadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield primary alcohols. Lithium aluminum hydride is a typical reducing agent used in this reaction.
Substitution: The carboxyl group of this compound can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives. Reagents such as thionyl chloride or phosphorus trichloride are often used to activate the carboxyl group for substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus trichloride in anhydrous conditions.
Major Products Formed:
Oxidation: Ketones and alcohols.
Reduction: Primary alcohols.
Substitution: Esters, amides, and other derivatives.
Applications De Recherche Scientifique
11-Methyl-octadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its role in cellular metabolism and its effects on lipid bilayers in cell membranes.
Medicine: Research has shown potential anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Industry: It is used in the production of surfactants, lubricants, and as an additive in cosmetics and personal care products.
Mécanisme D'action
The mechanism of action of 11-Methyl-octadecanoic acid involves its interaction with cellular membranes and enzymes. The methyl group at the 11th position affects the fluidity and permeability of lipid bilayers, influencing membrane-bound processes. Additionally, the compound can act as a ligand for certain receptors, modulating signaling pathways involved in inflammation and microbial defense.
Comparaison Avec Des Composés Similaires
Octadecanoic acid (Stearic acid): A saturated fatty acid with no methyl substitution.
9-Octadecenoic acid (Oleic acid): An unsaturated fatty acid with a double bond at the 9th position.
Hexadecanoic acid (Palmitic acid): A saturated fatty acid with a shorter carbon chain.
Uniqueness: 11-Methyl-octadecanoic acid is unique due to the presence of the methyl group at the 11th position, which imparts distinct physical and chemical properties. This structural modification enhances its stability and alters its interaction with biological membranes compared to its non-methylated counterparts.
Propriétés
Numéro CAS |
79605-28-0 |
|---|---|
Formule moléculaire |
C19H38O2 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
11-methyloctadecanoic acid |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-9-12-15-18(2)16-13-10-7-6-8-11-14-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21) |
Clé InChI |
XBRZUTLRIVYERP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C)CCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


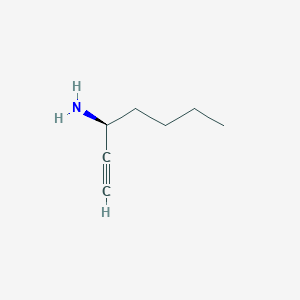

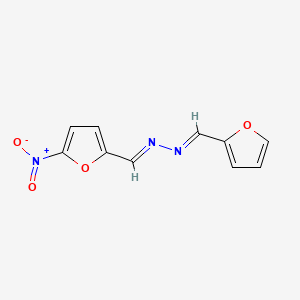
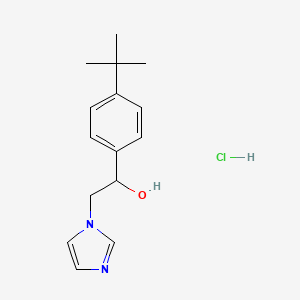
![3-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14444080.png)
![N-{4-[3-(Piperidin-1-yl)-3-sulfanylideneprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14444089.png)
![3-{4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-en-1-ylidene]quinolin-1(4H)-yl}propane-1-sulfonic acid](/img/structure/B14444095.png)

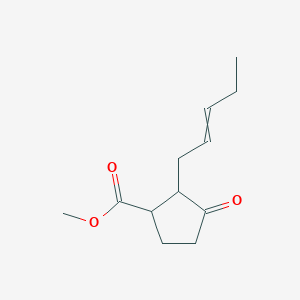
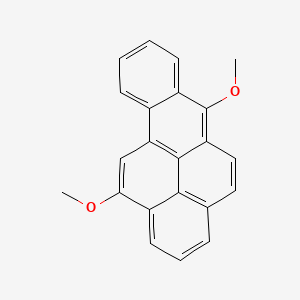
![25-Methoxy-3,6,9,12,15,18,21-heptaoxa-27-azabicyclo[21.3.1]heptacosa-1(27),23,25-triene-2,22-dione](/img/structure/B14444124.png)
